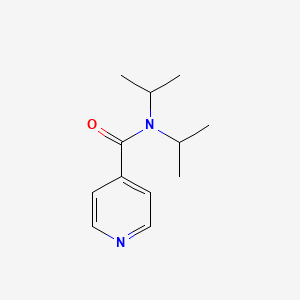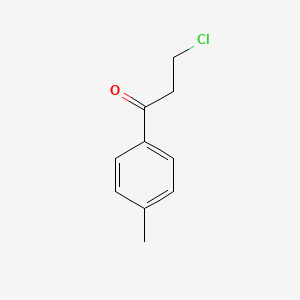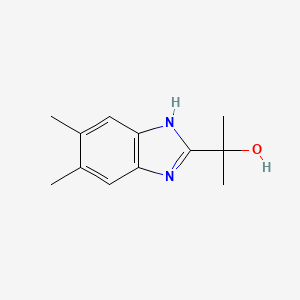
2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural and synthetic products .
Synthesis Analysis
Benzimidazole derivatives can be synthesized using several methods. One of the common methods involves the rearrangement of quinoxaline . Imidazole, the basic core of benzimidazole, was first synthesized from glyoxal and ammonia .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Aplicaciones Científicas De Investigación
Antiviral Properties
- Alkylated benzimidazole derivatives, including 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol, have been synthesized and evaluated for their antiviral properties against HIV and Yellow Fever Virus (YFV). The study found that the nature and position of the substituents on the benzimidazole moiety significantly affect their antiviral properties (Srivastava et al., 2020).
Chemical Synthesis and Diversity
- This compound has been utilized in chemical synthesis to generate a structurally diverse library of compounds. These efforts include various types of alkylation and ring closure reactions, demonstrating the compound's versatility in creating a wide range of chemical structures (Roman, 2013).
Anti-inflammatory Screening
- Some derivatives of this compound have been synthesized and screened for their anti-inflammatory properties. The study indicates that these compounds exhibit significant anti-inflammatory activity, comparing favorably with standard drugs (Prajapat & Talesara, 2016).
Anticancer Drug Development
- The compound has been part of the synthesis of novel anti-prostate cancer drugs. Its derivatives have shown promising results as potent inhibitors in vitro and in vivo, contributing to the development of new therapeutic options for prostate cancer (Nakao et al., 2014).
Inhibition of IL-5
- Novel hydroxyethylaminomethylbenzimidazole analogs of this compound have been synthesized and evaluated for their inhibitory activity on IL-5, a cytokine involved in various inflammatory responses. These studies have shown potent inhibitory activity, indicating potential therapeutic applications in conditions related to IL-5 (Boggu, Kim, & Jung, 2019).
Structural Analysis
- Structural analysis of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, has provided insights into its molecular configuration and potential interactions, useful for designing related compounds with specific properties (Geiger & Isaac, 2014).
Antiproliferative Activity
- Certain derivatives have displayed significant antiproliferative activity against human cancer cell lines, particularly in melanoma and breast cancer. This highlights its potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Interaction with DNA
- Benzimidazole derivatives, including this compound, have been studied for their interaction with DNA and interference in DNA-associated processes, indicating their significance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).
Mecanismo De Acción
Target of Action
Benzimidazole compounds, a class to which this compound belongs, have been shown to exhibit potent antibacterial and antifungal activities against a variety of organisms .
Mode of Action
Benzimidazole compounds are known to interact with their targets by binding to the beta-tubulin of parasites, inhibiting microtubule formation, and thus disrupting vital processes such as cell division .
Biochemical Pathways
Benzimidazole compounds are known to interfere with the polymerization of tubulin into microtubules, a critical component of the cytoskeleton . This disruption can lead to a cascade of downstream effects, including cell cycle arrest and apoptosis.
Pharmacokinetics
Benzimidazole compounds are generally well-absorbed and widely distributed throughout the body .
Result of Action
Benzimidazole compounds are known to have potent antibacterial and antifungal activities, suggesting that they may lead to the death of pathogenic organisms .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of benzimidazole compounds .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function . Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the cell’s metabolic state.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance. Additionally, this compound can affect the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transporters. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and cellular responses.
Propiedades
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSCYAAQLBYOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986972 | |
| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-75-7 | |
| Record name | NSC66177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA,5,6-TETRAMETHYL-2-BENZIMIDAZOLEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)
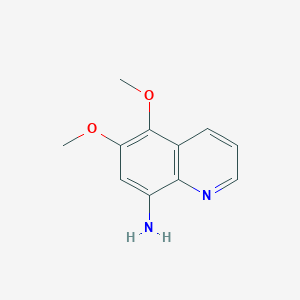
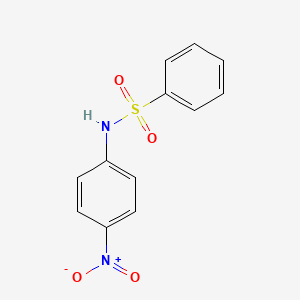


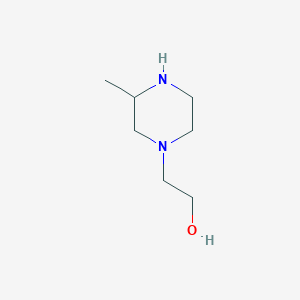
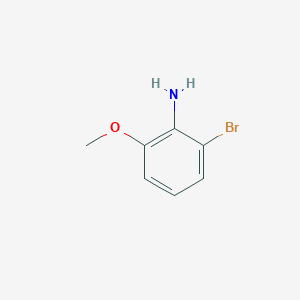
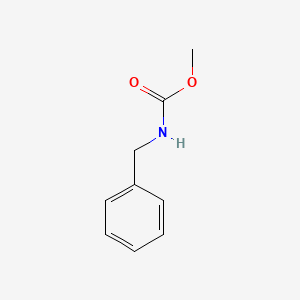


![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)
